Product packaging for 1-(4-Fluorobenzoyl)-1,4-diazepane(Cat. No.:CAS No. 203519-36-2)

1-(4-Fluorobenzoyl)-1,4-diazepane

Cat. No.: B3114693
CAS No.: 203519-36-2
M. Wt: 222.26 g/mol
InChI Key: QKGMEMWFVHNYLR-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-1,4-diazepane is a useful research compound. Its molecular formula is C12H15FN2O and its molecular weight is 222.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15FN2O B3114693 1-(4-Fluorobenzoyl)-1,4-diazepane CAS No. 203519-36-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diazepan-1-yl-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-11-4-2-10(3-5-11)12(16)15-8-1-6-14-7-9-15/h2-5,14H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGMEMWFVHNYLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Fluorobenzoyl 1,4 Diazepane and Analogous Structures

Synthetic Routes to 1-(4-Fluorobenzoyl)-1,4-diazepane

The direct synthesis of this compound typically involves the acylation of a pre-formed 1,4-diazepane ring. The parent 1,4-diazepane can be prepared through several established methods, which are then followed by benzoylation with a 4-fluorobenzoyl derivative. While specific, detailed synthetic procedures for the direct one-pot synthesis of this exact molecule are not extensively documented in readily available literature, the general principles of diazepane synthesis followed by N-acylation are well-established.

General Approaches for the Construction of Diazepane Rings

The formation of the 1,4-diazepane ring is a critical step and can be achieved through various cyclization strategies.

Cyclization Reactions Utilizing Diamine Precursors

A common and versatile method for constructing the 1,4-diazepane ring involves the cyclization of linear diamine precursors. ijpcbs.com This approach often utilizes a 1,2-diamine, such as ethylenediamine, which reacts with a suitable dielectrophile to form the seven-membered ring. researchgate.net For instance, the condensation of 1,2-diamines with α,β-unsaturated ketones can yield tetrahydrodiazepines. researchgate.net Similarly, reactions with haloketones have also been described for the synthesis of diazepine (B8756704) ring systems. ijpcbs.com

A step- and atom-economical protocol has been developed for the synthesis of 1,4-diazepanes from simple starting materials like 1,2-diamines and alkyl 3-oxohex-5-enoates. researchgate.netnih.gov This domino process involves the in situ generation of an aza-Nazarov reagent, which then undergoes an intramolecular aza-Michael cyclization. researchgate.netnih.gov In many cases, these reactions can be performed under solvent-free conditions, highlighting a move towards greener synthetic methods. researchgate.netnih.gov

Precursor 1Precursor 2ProductKey Features
1,2-DiamineAlkyl 3-oxohex-5-enoate1,4-DiazepaneDomino process, in situ aza-Nazarov reagent generation, intramolecular aza-Michael cyclization. researchgate.netnih.gov
Ethylenediamineα,β-Unsaturated KetoneTetrahydrodiazepineCondensation reaction. researchgate.net
1,2-DiamineHaloketoneDiazepineCondensation reaction. ijpcbs.com

Transformations Involving N-Propargylamines

Another innovative approach to heterocyclic synthesis that can be adapted for diazepane-like structures involves the cyclization of N-propargylamides. While the direct synthesis of 1,4-diazepanes using this method is not explicitly detailed, the iodoarene-catalyzed cyclization of N-propargylamides to form 2-oxazolines showcases a powerful transformation. nih.gov This reaction is proposed to proceed through the activation of the alkyne by an in situ generated iodine(III) species, followed by intramolecular attack by the amide. nih.gov This methodology could potentially be extended to suitably designed precursors to form seven-membered rings.

Benzoylation and Fluorobenzoylation Strategies

Once the 1,4-diazepane scaffold is obtained, the introduction of the 4-fluorobenzoyl group is typically achieved through a standard acylation reaction. This involves reacting the secondary amine of the diazepane ring with a 4-fluorobenzoylating agent. Common reagents for this transformation include 4-fluorobenzoyl chloride or 4-fluorobenzoic acid, often in the presence of a coupling agent.

The reaction of a cetimine intermediate with benzaldehyde (B42025) has been reported to yield 1,4-diazepine derivatives, suggesting a pathway where the benzoyl group is incorporated during the ring formation process. ijpcbs.com This method, however, is dependent on the specific starting materials and reaction conditions.

Catalyst-Free and Green Chemistry Protocols in Diazepane Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of diazepine synthesis, catalyst-free and green chemistry protocols are gaining prominence.

A notable example is the catalyst-free synthesis of novel 1,5-benzodiazepines and 3,4-dihydroquinoxalines using isocyanide-based one-pot, three- and four-component reactions. researchgate.net These reactions contribute to sustainable chemistry by being atom-efficient and environmentally safe. researchgate.net Another approach describes a transition metal- and catalyst-free one-pot green method for the synthesis of N-sulfonyl amidines from the direct reaction of sulfonyl azides with amines. nih.gov

Furthermore, the synthesis of 1,4-diazepanes from 1,2-diamines and alkyl 3-oxohex-5-enoates can often be conducted under solvent-free conditions, which is a key principle of green chemistry. researchgate.netnih.gov The use of reusable and environmentally benign catalysts, such as heteropolyacids, has also been shown to be effective in the synthesis of 1,4-diazepine and 1,5-benzodiazepine derivatives, offering high yields and shorter reaction times. nih.gov

MethodKey Features
Isocyanide-based multicomponent reactionsCatalyst-free, one-pot, atom-efficient. researchgate.net
Reaction of sulfonyl azides with aminesTransition metal- and catalyst-free, green synthesis. nih.gov
Domino process from 1,2-diaminesCan be performed under solvent-free conditions. researchgate.netnih.gov
Use of heteropolyacid catalystsReusable, high yields, shorter reaction times. nih.gov

Derivatization Strategies for Substituted Diazepane Scaffolds

The 1,4-diazepane scaffold serves as a versatile template for the creation of diverse chemical libraries for drug discovery. Various derivatization strategies have been developed to introduce a wide range of substituents onto the diazepine ring.

One-pot synthesis methods, such as the Ugi four-component reaction (Ugi-4CR), have been employed to generate diverse 1,4-benzodiazepine (B1214927) scaffolds. nih.gov This multicomponent reaction strategy allows for the introduction of multiple points of diversity in a single step. nih.gov For example, using N-Boc-amino acids as building blocks in the Ugi reaction can introduce "anchor" fragments into the diazepine ring. nih.gov

Furthermore, the alkylation of the diazepane nitrogen atoms is a common strategy. For instance, 1,4-diazepane-6-amine (DAZA) can be alkylated with three 2-hydroxybenzyl pendant arms to create hexadentate chelators. nih.gov This is achieved through a one-pot synthesis involving a carbonyl amine condensation followed by reductive amination. nih.gov

Bridged 1,4-diazepane derivatives have also been synthesized via Schmidt rearrangement of corresponding ketones, providing selectively protected diazabicyclo[n.3.2]alkanes for further functionalization in drug design. enamine.net

StrategyDescriptionExample
Multicomponent ReactionsUgi-4CR to generate diverse 1,4-benzodiazepine scaffolds. nih.govUse of N-Boc-amino acids to introduce "anchor" fragments. nih.gov
N-AlkylationIntroduction of substituents on the diazepane nitrogens. nih.govAlkylation of 1,4-diazepane-6-amine with 2-hydroxybenzyl groups. nih.gov
Schmidt RearrangementSynthesis of bridged 1,4-diazepane derivatives. enamine.netFormation of selectively protected diazabicyclo[n.3.2]alkanes. enamine.net

Reaction Mechanism Elucidation in Diazepane Synthesis

The synthesis of 1,4-diazepane cores, such as that in this compound, involves intricate reaction mechanisms that have been the subject of theoretical and practical investigation. The construction of the seven-membered diazepine ring is often achieved through the condensation of a 1,2-diamine with a suitable carbonyl-containing precursor. The elucidation of these mechanisms is crucial for optimizing reaction conditions and improving yields of the desired products.

Theoretical studies, employing methods like Density Functional Theory (DFT), have been instrumental in understanding the intricacies of 1,4-diazepine synthesis. ijpcbs.com These studies help in mapping the reaction pathways, identifying transition states, and determining the relative stability of various intermediates. ijpcbs.com

A common synthetic route involves the reaction of a β-dicarbonyl compound or its equivalent with a diamine. For instance, the synthesis can be initiated from versatile starting materials like dehydroacetic acid, which reacts with a 1,2-diamine to form a cetimine intermediate. ijpcbs.com This intermediate subsequently undergoes a cyclization reaction with an aldehyde to form the 1,4-diazepine ring. ijpcbs.com The entire process can be conceptualized as occurring in distinct stages, with the final cyclization being a critical step.

The reaction of the cetimine intermediate with an aldehyde can proceed through two potential pathways, leading to the formation of the diazepine ring. ijpcbs.com Computational studies have been employed to determine the most favorable reaction path by analyzing the energy profiles of the intermediates and transition states involved. ijpcbs.com These analyses often consider factors such as the nature of the solvent and the presence of catalysts.

The mechanism is often initiated by the nucleophilic attack of one of the nitrogen atoms of the diamine on a carbonyl group of the other reactant. This is followed by an intramolecular cyclization and subsequent dehydration to yield the diazepine ring. The regioselectivity of the initial attack and the subsequent cyclization steps are key factors determining the final structure of the product.

Catalysts play a significant role in facilitating the synthesis of 1,4-diazepines. Brønsted acids and, more recently, heteropolyacids (HPAs) have been shown to be effective in promoting the reaction. nih.gov The proposed mechanism in the presence of an acid catalyst involves the protonation of the carbonyl group, which enhances its electrophilicity and facilitates the nucleophilic attack by the diamine.

Heteropolyacids, such as those of the Keggin type (e.g., H5PMo10V2O40), have demonstrated superior catalytic activity, leading to higher yields and shorter reaction times compared to conventional acid catalysts like trifluoroacetic acid (CF3COOH). nih.gov The bifunctional nature of these catalysts, possessing both Brønsted acidity and oxidative properties, is believed to contribute to their high efficiency. nih.gov The mechanism likely involves the formation of key intermediates on the catalyst surface, facilitating the cyclization and dehydration steps.

The efficiency of different heteropolyacid catalysts in the synthesis of 1,4-diazepine derivatives has been systematically studied, revealing a clear structure-activity relationship. The substitution of molybdenum atoms with vanadium atoms in the Keggin structure has been shown to enhance the catalytic performance. nih.gov

Table 1: Comparison of Heteropolyacid Catalysts in the Synthesis of a 1,4-Diazepine Derivative

CatalystReaction Time (min)Yield (%)
H3PW12O406077
H3PMo12O403075
H4PMo11VO401590
H6PMo9V3O4012085
H5PMo10V2O401593

This table is generated based on data for a representative 1,4-diazepine synthesis and illustrates the relative efficacy of different catalysts as reported in the literature. nih.gov

The reaction mechanism can also be influenced by the nature of the substituents on the aromatic aldehyde. The electronic properties of these substituents can affect the reactivity of the carbonyl group and the stability of the intermediates formed during the reaction. nih.gov

Advanced Spectroscopic and Structural Elucidation of 1 4 Fluorobenzoyl 1,4 Diazepane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen, carbon, and fluorine atoms within 1-(4-Fluorobenzoyl)-1,4-diazepane.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. libretexts.org Protons attached to carbons adjacent to electronegative atoms, like nitrogen or the carbonyl group, are deshielded and appear at a lower field (higher ppm value). libretexts.orgchemistrysteps.com

In this compound, the aromatic protons on the fluorobenzoyl group typically appear in the range of 7.0-8.0 ppm. The protons on the diazepane ring exhibit more complex signals due to their various chemical environments. The protons on the carbons adjacent to the amide nitrogen are expected to be shifted downfield compared to those further away. The protons of the diazepane ring would likely present as multiplets in the approximate range of 1.5-4.0 ppm, reflecting the different environments within the seven-membered ring and their coupling to each other. The specific chemical shifts and coupling patterns provide a unique fingerprint for the molecule's structure.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Proton Type Predicted Chemical Shift (ppm)
Aromatic Protons (ortho to F) 7.10 - 7.30
Aromatic Protons (ortho to C=O) 7.80 - 8.00
Diazepane Ring Protons 1.50 - 4.00
NH Proton Variable, broad

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in a single peak for each unique carbon atom. docbrown.infolibretexts.org The chemical shifts in ¹³C NMR have a much wider range than in ¹H NMR, making it easier to distinguish between different carbon environments. oregonstate.edu

For this compound, the carbonyl carbon of the benzoyl group is expected to have the largest chemical shift, typically in the range of 165-175 ppm. libretexts.org The aromatic carbons will appear in the region of 115-165 ppm, with the carbon attached to the fluorine atom showing a characteristic splitting pattern due to C-F coupling. The carbons of the diazepane ring will resonate at higher field, generally between 20-60 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O) 165 - 175
Aromatic Carbon (C-F) 160 - 165 (doublet)
Aromatic Carbons (C-H) 115 - 135
Aromatic Carbon (ipso to C=O) 130 - 140
Diazepane Ring Carbons 20 - 60

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for compounds containing fluorine. biophysics.org The ¹⁹F nucleus has a wide chemical shift range, making it very sensitive to its local electronic environment. nih.govicpms.cz For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, corresponding to the single fluorine atom on the benzoyl group. The chemical shift of this fluorine atom is typically observed in the range of -100 to -120 ppm relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). ucsb.educolorado.edu This specific chemical shift confirms the presence of the fluorine atom and its attachment to the aromatic ring.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in the COSY spectrum of this compound would reveal the connectivity of the protons within the diazepane ring and the coupling between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov This allows for the definitive assignment of the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signals in the aromatic region will correlate with the aromatic carbon signals, and the diazepane proton signals will correlate with the diazepane carbon signals.

These 2D NMR experiments provide a comprehensive map of the molecular structure, confirming the connectivity established by 1D NMR and providing a higher level of confidence in the structural elucidation. nih.govnih.govyoutube.com

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing information about the functional groups present.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

In the FTIR spectrum of this compound, several key absorption bands are expected. A strong absorption band around 1630-1650 cm⁻¹ is characteristic of the C=O (amide) stretching vibration. The N-H stretching vibration of the secondary amine in the diazepane ring would likely appear as a broad band in the region of 3200-3500 cm⁻¹. The C-N stretching vibrations of the diazepane ring and the amide group would be observed in the 1000-1350 cm⁻¹ range. Aromatic C-H stretching vibrations are typically seen just above 3000 cm⁻¹, while aromatic C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region. The C-F stretching vibration of the fluorobenzoyl group would be expected in the 1100-1250 cm⁻¹ range.

Table 3: Characteristic FTIR Absorption Bands for this compound

Functional Group Characteristic Absorption (cm⁻¹)
N-H Stretch (Amine) 3200 - 3500 (broad)
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 3000
C=O Stretch (Amide) 1630 - 1650
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1000 - 1350
C-F Stretch 1100 - 1250

Infrared (IR) Absorption Analysis

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. nih.govnih.gov The resulting spectrum provides a unique molecular fingerprint. For this compound, the IR spectrum is characterized by specific absorption bands that correspond to the vibrations of its constituent bonds. nih.gov

The analysis is typically performed using a Fourier Transform Infrared (FTIR) spectrometer, which offers rapid and high-resolution data acquisition. researchgate.net Samples can be analyzed in various states, including solids and liquids, often with minimal preparation. nih.gov The mid-infrared region (4000 cm⁻¹ to 400 cm⁻¹) is particularly informative for organic compounds.

Key IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Functional Group AssignmentVibrational Mode
~1630C=O (Amide)Stretching
~1220C-F (Aromatic)Stretching
~2850-2950C-H (Aliphatic)Stretching
~1500-1600C=C (Aromatic)Stretching
~1400-1450C-NStretching

This data is illustrative and based on typical vibrational frequencies for the respective functional groups.

Mass Spectrometric Techniques for Molecular Identification and Purity

Mass spectrometry (MS) is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules like this compound. In ESI-MS, the sample is dissolved in a solvent and sprayed through a high-voltage capillary, generating charged droplets. As the solvent evaporates, ions of the analyte are released and directed into the mass analyzer.

This method typically produces protonated molecules, [M+H]⁺, or other adducts such as [M+Na]⁺. uni.lu For this compound (molecular weight: 222.26 g/mol ), the ESI-MS spectrum would be expected to show a prominent peak at an m/z (mass-to-charge ratio) of 223.12412, corresponding to the [M+H]⁺ ion. uni.luscbt.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the unambiguous determination of the elemental composition of a molecule, distinguishing it from other compounds with the same nominal mass. nih.govmdpi.com Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution. mdpi.com

HRMS is critical for confirming the identity of newly synthesized compounds and for identifying unknown metabolites or impurities. nih.govnih.gov For this compound, HRMS would confirm the molecular formula C₁₂H₁₅FN₂O by providing a highly accurate mass measurement of the molecular ion. uni.luscbt.com

Predicted HRMS Data for this compound Adducts:

AdductPredicted m/z
[M+H]⁺223.12412
[M+Na]⁺245.10606
[M+K]⁺261.08000
[M+NH₄]⁺240.15066
Data sourced from PubChemLite. uni.lu

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is particularly useful for the analysis of volatile and thermally stable compounds. In GC-MS, the sample is vaporized and separated based on its boiling point and polarity as it passes through a capillary column. mdpi.com The separated components then enter the mass spectrometer, where they are ionized and detected. researchgate.net

This technique can be used to assess the purity of this compound and to identify any volatile impurities. The retention time in the gas chromatogram provides information about the compound's identity, while the mass spectrum confirms its structure.

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for determining the purity of a compound and for separating it from byproducts, starting materials, and any potential isomers. High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for this purpose.

In an HPLC analysis of this compound, a suitable stationary phase (e.g., C18) and mobile phase would be selected to achieve optimal separation. The compound would be detected as it elutes from the column, typically by a UV detector. The purity of the sample is determined by the area of the main peak relative to the total area of all peaks in the chromatogram. This method can also be validated to be a reliable quality control tool. xjtu.edu.cn

Structure Activity Relationship Sar Studies of Fluorinated Diazepane Derivatives

Impact of Fluorine Substitution on Pharmacological Activity

The introduction of a fluorine atom significantly alters the electronic distribution of a molecule. The strong electron-withdrawing nature of fluorine can modify the acidity or basicity of nearby functional groups, influence aromatic-aromatic interactions, and create unique electrostatic interactions within a receptor's binding pocket. nih.gov

In the context of a benzoyl moiety attached to the diazepane nitrogen, a 4-fluoro substituent can:

Polarize the C-F bond: This creates a strong local dipole, which can engage in favorable electrostatic or dipole-dipole interactions with polar residues in a binding site.

Modulate the Carbonyl Group: The electron-withdrawing effect can influence the partial positive charge on the amide carbonyl carbon, potentially altering hydrogen bonding capabilities with the receptor.

Influence Aromatic Interactions: The fluorine atom can alter the quadrupole moment of the phenyl ring, affecting how it interacts with other aromatic rings in the binding site through π-stacking or other non-covalent interactions.

Research on other fluorinated compounds has shown that these electronic perturbations can directly impact binding affinity. For instance, studies on fluorinated glucocorticoids and HIV-1 inhibitors have demonstrated that fluorine substitution can lead to a significant increase in potency, often attributed to enhanced interactions at the target site. nih.govresearchgate.net

Fluorine's stereoelectronic effects can be exploited as a tool to control molecular conformation, pre-organizing a ligand for a more favorable interaction with its receptor. rsc.org The small size of fluorine allows it to replace hydrogen with minimal steric penalty, yet its electronic properties can enforce specific torsional arrangements. nih.gov

Key conformational effects include:

The Gauche Effect: In fragments like F-C-C-O, a gauche conformation is often preferred over the anti conformation. Theoretical studies on fluorinated acetylcholine (B1216132) showed that fluorination reinforces this effect, locking the molecule into a specific three-dimensional shape. nih.gov This conformational rigidity can reduce the entropic penalty upon binding to a receptor, thereby increasing affinity.

Control of Ring Pucker: In cyclic systems, fluorine substitution can influence the puckering of the ring. Studies on fluorinated sugar rings in nucleosides have shown that the fluorine substituent governs the conformation, favoring specific geometries that can enhance biological activity. researchgate.netnih.gov For a flexible seven-membered ring like 1,4-diazepane, such conformational control could be critical for orienting other substituents correctly for receptor engagement.

The carbon-fluorine bond, once considered a passive participant, is now recognized for its ability to form a range of non-covalent interactions that contribute to binding affinity. These interactions include:

Orthogonal Dipole-Dipole Interactions: The C-F bond can align favorably with carbonyl groups or other dipoles in the protein backbone or side chains.

Fluorine-Aromatic Interactions: The electron-rich fluorine can interact favorably with the edge of electron-deficient aromatic rings.

Hydrogen Bonds: While controversial, weak hydrogen bonds between C-F and N-H or O-H groups (C–F···H–N/O) are considered possible and may contribute to binding energy. researchgate.net

These subtle interactions can collectively enhance the binding affinity and selectivity of a drug candidate for its target protein.

One of the most common applications of fluorination in drug design is to improve metabolic stability. nih.govnih.gov By replacing a hydrogen atom at a site susceptible to metabolic oxidation by cytochrome P450 (CYP) enzymes, a C-F bond can effectively block this pathway, thereby increasing the drug's half-life and bioavailability. nih.gov

Specifically, for a compound like 1-(4-Fluorobenzoyl)-1,4-diazepane, the fluorine at the para-position of the benzoyl ring would prevent para-hydroxylation, a common metabolic route for phenyl rings.

However, the impact of fluorine is not always straightforward. While the C-F bond is strong, metabolic C-F bond cleavage can occur, sometimes leading to toxic metabolites. nih.gov Furthermore, fluorination does not guarantee improved metabolic stability if other "soft spots" exist in the molecule. researchgate.net The introduction of fluorine also increases a molecule's lipophilicity, which can enhance membrane permeation and cell penetration but may also increase binding to off-target proteins if not carefully balanced. nih.gov

Systematic Chemical Modification and Functional Group Variations on the Diazepane Core

The 1,4-diazepane core is a versatile scaffold that allows for systematic chemical modifications at several positions to probe structure-activity relationships. jocpr.comnih.gov The two nitrogen atoms (N1 and N4) and the carbon atoms of the seven-membered ring can be substituted to optimize pharmacological properties.

Key modification points include:

N1-Substituent: As seen in this compound, this position is often acylated. The nature of the acyl group (e.g., benzoyl, acetyl) and its substitutions (like the 4-fluoro group) are critical for activity.

N4-Substituent: The secondary amine at the N4 position is a common point for introducing diversity. Alkyl, aryl, or more complex groups can be added to interact with different regions of a target's binding site.

Ring Carbon Atoms: Substitution on the carbon backbone of the diazepane ring can introduce chirality and conformational constraints, which can be crucial for selectivity and potency.

A study on 1,4-diazepane derivatives as Factor Xa (fXa) inhibitors illustrates the importance of these modifications. The diazepane moiety was designed to interact with the S4 aryl-binding domain of the fXa active site. nih.gov The table below shows the inhibitory activity of a key compound from this series.

Data adapted from a study on Factor Xa inhibitors, illustrating the potency achievable with a substituted 1,4-diazepane scaffold. nih.gov

This example demonstrates that with appropriate substitution, the 1,4-diazepane scaffold can yield highly potent compounds.

Bioisosteric Replacement Strategies in Diazepane Scaffold Optimization

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to fine-tune the properties of a lead compound. spirochem.comresearchgate.net It involves substituting a functional group with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, metabolic stability, or reducing toxicity. nih.govresearchgate.net

For a molecule like this compound, several bioisosteric replacements could be envisioned:

Amide Bond Isosteres: The amide bond connecting the benzoyl group to the diazepane ring is often a point of metabolic vulnerability (hydrolysis). It can be replaced with more stable groups like a 1,2,4-oxadiazole (B8745197) or a reverse amide to improve pharmacokinetic properties. nih.gov

Phenyl Ring Isosteres: The 4-fluorophenyl group could be replaced by other aromatic or heteroaromatic rings (e.g., pyridine, thiophene) to explore different interactions within the binding pocket. This can modulate properties like solubility and receptor affinity.

Fluorine Bioisosteres: The fluorine atom itself can be considered a bioisostere of hydrogen. nih.gov Other classical bioisosteres for a hydrogen or fluorine atom include groups like -CH₃, -OH, or -CN, although these would impart more significant changes in steric and electronic properties.

The table below lists common bioisosteric replacements for functional groups relevant to the this compound structure.

By systematically applying these SAR principles and modification strategies, medicinal chemists can optimize fluorinated diazepane derivatives to achieve desired therapeutic profiles.

Computational Approaches to SAR: Quantitative Structure-Activity Relationships (QSAR) and Pharmacophore Modeling

In the exploration of Structure-Activity Relationships (SAR) for fluorinated diazepane derivatives, computational methods serve as powerful predictive tools. Techniques such as Quantitative Structure-Activity Relationships (QSAR) and pharmacophore modeling are instrumental in rational drug design, allowing for the systematic investigation of how chemical structure influences biological activity. These approaches help to prioritize the synthesis of new compounds, optimize lead candidates, and provide deeper insights into the molecular interactions governing a drug's efficacy.

Quantitative Structure-Activity Relationships (QSAR)

QSAR modeling attempts to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov This is achieved by calculating various molecular descriptors for each compound and using statistical methods, like multiple linear regression, to build a predictive model. ijnrd.org For a series of derivatives based on the this compound scaffold, a QSAR study would systematically quantify how modifications to the structure impact a specific biological endpoint (e.g., receptor binding affinity, enzyme inhibition).

Detailed Research Findings

While specific multi-compound QSAR studies focusing exclusively on this compound derivatives are not extensively detailed in publicly available literature, the methodology can be illustrated. A typical study would involve synthesizing a library of analogues and evaluating their biological activity. The data would then be analyzed to create a QSAR equation.

The key components of a QSAR model for this series would include:

Dependent Variable: The biological activity, typically expressed as the logarithm of the inverse of concentration required for a certain effect (e.g., pIC₅₀).

Independent Variables (Molecular Descriptors): These are numerical values that describe the physicochemical properties of the molecules. For diazepane derivatives, relevant descriptors could include:

Electronic Descriptors: Such as the net charge on the carbonyl oxygen or the dipole moment, which can influence electrostatic interactions with a biological target. nih.gov The fluorine atom's electron-withdrawing nature would significantly affect these properties.

Steric Descriptors: Like molecular volume or specific substituent volumes, which describe the size and shape of the molecule and are crucial for fitting into a receptor's binding pocket.

Hydrophobic Descriptors: Such as the partition coefficient (LogP), which quantifies the molecule's lipophilicity and its ability to cross cell membranes.

Topological Descriptors: These indices describe the connectivity and branching of the molecule.

An illustrative QSAR data table for a hypothetical series of 1,4-diazepane analogs is presented below to demonstrate the concept.

Table 1: Illustrative QSAR Data for Hypothetical 1,4-Diazepane Analogs This table is a hypothetical example to illustrate the QSAR methodology and does not represent real experimental data.

Compound R1 Substituent pIC₅₀ (Activity) LogP (Hydrophobicity) Molecular Volume (ų) Dipole Moment (Debye)
1 -H 6.5 2.1 230 3.5
2 -CH₃ 6.8 2.6 245 3.6
3 -Cl 7.2 2.8 242 2.9
4 -OCH₃ 6.9 2.0 250 4.1

| 5 | -CF₃ | 7.5 | 3.1 | 255 | 2.1 |

From such data, a QSAR equation might be derived, for instance: pIC₅₀ = 1.2 * LogP + 0.01 * Molecular Volume - 0.5 * Dipole Moment + C. This model would suggest that increased hydrophobicity and volume, coupled with a lower dipole moment, favor higher activity in this hypothetical series.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological effect. dovepress.com A pharmacophore model does not represent a real molecule but rather a collection of abstract features in space, such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings. nih.govresearchgate.net

For a series of active fluorinated diazepane derivatives, a pharmacophore model would be generated by superimposing the low-energy conformations of several active compounds and identifying the common chemical features responsible for their interaction with a biological target. nih.gov

Based on the structure of this compound, a potential pharmacophore model could include the following features:

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the benzoyl group is a prominent hydrogen bond acceptor.

Aromatic Ring (AR): The 4-fluorophenyl ring provides a site for aromatic interactions (e.g., π-π stacking) with the receptor.

Positive Ionizable/Hydrogen Bond Donor (PI/HBD): The secondary amine within the diazepane ring is basic and can be protonated at physiological pH, allowing it to act as a hydrogen bond donor or form an ionic bond.

Table 2: Potential Pharmacophore Features for this compound This table illustrates likely pharmacophoric features based on the compound's structure.

Pharmacophore Feature Structural Moiety Potential Interaction
Aromatic Ring (AR) 4-Fluorophenyl Group π-π Stacking, Hydrophobic
Hydrogen Bond Acceptor (HBA) Carbonyl Oxygen H-bond with receptor donor
Positive Ionizable (PI) / HBD Diazepane Ring Nitrogen Ionic bond, H-bond with receptor acceptor

This model could then be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that possess the same essential features and are therefore likely to exhibit similar biological activity. dovepress.com While specific studies on this compound are limited, the principles of QSAR and pharmacophore modeling remain central to the rational design of new derivatives in this class. chemisgroup.us

Preclinical Biological Activity and Mechanistic Pharmacology of 1 4 Fluorobenzoyl 1,4 Diazepane Derivatives

Molecular Target Identification and Ligand Binding Studies

Serine Protease Inhibition (e.g., Factor Xa)

Derivatives of 1,4-diazepane have been identified as potent inhibitors of serine proteases, a class of enzymes crucial in various physiological processes, including blood coagulation. nih.govekb.eg One key target within this family is Factor Xa (FXa), a critical component of the coagulation cascade. nih.govnih.gov Inhibition of FXa is a major area of research for the development of new antithrombotic drugs. nih.govfrontiersin.org

A novel series of FXa inhibitors was developed where the 1,4-diazepane moiety was specifically designed to interact with the S4 aryl-binding domain of the FXa active site. nih.gov One particular derivative, YM-96765, demonstrated potent inhibitory activity against FXa with an IC50 value of 6.8 nM. nih.gov This compound also showed effective antithrombotic activity in vivo. nih.gov The development of these inhibitors often involves creating peptide derivatives of (alpha-aminoalkyl)phosphonate diphenyl esters, which have proven to be effective and specific for serine proteases at low concentrations. nih.gov

Table 1: Factor Xa Inhibitory Activity of a 1,4-Diazepane Derivative

CompoundIC50 (nM) for FXa Inhibition
YM-967656.8

Soluble Epoxide Hydrolase (sEH) Enzyme Inhibition

The inhibition of soluble epoxide hydrolase (sEH) represents another significant area of investigation for diazepam derivatives. nih.govnih.gov sEH is an enzyme that metabolizes epoxy fatty acids (EpFAs), which are bioactive lipid mediators involved in regulating vascular resistance and blood flow. nih.gov By inhibiting sEH, the levels of these beneficial EpFAs can be stabilized. nih.govnih.gov

Research has shown that inhibiting sEH can counteract hypotension induced by high doses of diazepam. nih.govnih.gov In a murine model, the sEH inhibitor TPPU reversed diazepam-induced hypotension. nih.govnih.gov This suggests that targeting sEH could be a novel approach to manage certain side effects of benzodiazepines. nih.govnih.gov The development of potent sEH inhibitors often involves the synthesis of derivatives containing moieties like 1,4-diazepane. nih.govnih.gov

Transglutaminase 2 (TGase 2) Inhibition and Isozyme Selectivity

Transglutaminase 2 (TGase 2) is a multifunctional enzyme implicated in various pathologies, including cancer and celiac disease. nih.gov It participates in protein crosslinking and cell signaling. nih.gov The development of inhibitors for TGase 2 is an active area of research. nih.govgoogle.com While the direct inhibition of TGase 2 by 1-(4-Fluorobenzoyl)-1,4-diazepane itself is not explicitly detailed in the provided results, the broader class of diazepane-containing compounds has been explored for modulating enzyme activity. The design of targeted therapies often focuses on irreversible inhibitors that can abolish both the transamidation and GTP binding activities of TGase 2. nih.gov

Two-Pore-Domain Potassium Channel (TASK-1 and TASK-3) Modulation

Two-pore-domain potassium (K2P) channels, including TASK-1 (K2P3.1) and TASK-3 (K2P9.1), are crucial for setting the resting membrane potential and regulating cellular excitability. nih.govnih.govguidetopharmacology.orgwikipedia.org These channels are considered "leak" channels and are regulated by various factors, including pH. wikipedia.orgguidetopharmacology.org TASK-1 and TASK-3 are expressed throughout the nervous system and are sensitive to acidification. guidetopharmacology.org

The modulation of these channels by chemical compounds is an area of intense research. nih.gov While a direct modulatory effect of this compound on TASK channels is not specified, the broader family of diazepines and related heterocyclic compounds are known to interact with various ion channels. The development of selective modulators for K2P channels is a key goal for potential therapeutic interventions in various physiological conditions. nih.gov

Dopamine (B1211576) and Serotonin (B10506) Receptor Subtype Affinities

The interaction of 1,4-diazepane derivatives with dopamine and serotonin receptors is a significant aspect of their pharmacological profile.

Dopamine Receptors: Derivatives of dibenzo[b,e] nih.govclinicaldigest.orgdiazepines have been studied for their affinity to dopamine D1 and D2 receptors. researchgate.net Furthermore, other novel phenylbenzazepine congeners have shown high affinity for the dopamine D5 receptor. nih.gov The affinity for different dopamine receptor subtypes (D1-like and D2-like) is a key factor in the pharmacological effects of these compounds. nih.gov For instance, certain compounds exhibit high selectivity for D4 receptors over D2 and D3 receptors. nih.govunimi.it

Serotonin Receptors: The affinity of various psychoactive compounds for serotonin (5-HT) receptors has been extensively studied. nih.gov The structural features of these molecules, such as methoxylation and other substitutions, significantly influence their receptor affinity. nih.gov While the specific affinity of this compound for serotonin receptor subtypes is not detailed, the general class of psychoactive amines to which it is related often exhibits significant interactions with the serotonergic system. nih.gov

Table 2: Dopamine Receptor Subtype Affinities for a Related Compound

ReceptorKi (nM)
D25800
D3548
D44.3

Data for 3-(4-fluorobenzyl)-8-methoxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one, a compound with structural similarities. nih.gov

Cholinesterase Enzyme Inhibition

Cholinesterase inhibitors, also known as acetylcholinesterase (AChE) inhibitors, prevent the breakdown of the neurotransmitter acetylcholine (B1216132). drugs.com This action increases the levels and duration of acetylcholine's effects and is a key therapeutic strategy for conditions like Alzheimer's disease. drugs.comnih.govnih.gov

Derivatives of 1,4-diazepane have been investigated as potential cholinesterase inhibitors. For example, some benzoxazole (B165842) and naphthoxazole analogs, which share heterocyclic structural features, have been evaluated for their ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com The inhibitory potency of these compounds is often influenced by the nature and position of substituents on the aromatic rings. nih.gov For instance, in a series of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, a compound with an ortho-chlorine substituent showed the highest potency against AChE. nih.gov

Table 3: Acetylcholinesterase Inhibitory Activity of a Related Derivative

CompoundIC50 (µM) for AChE Inhibition
Compound 4a (ortho-chloro derivative)0.91 ± 0.045
Donepezil (reference)0.14 ± 0.03

Data for a 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative. nih.gov

Cellular and Biochemical Mechanism of Action Investigations

Research into the derivatives of this compound reveals a range of interactions with biological systems at the cellular and biochemical level. These compounds have been shown to modulate bacterial defense mechanisms, interact with key neurotransmitter receptors, influence inflammatory pathways, and exhibit antiproliferative and antiviral properties. The following sections provide a detailed examination of these activities.

Efflux Pump Inhibition in Bacterial Systems (e.g., RND pumps in Escherichia coli)

A significant area of investigation for diazepane derivatives is their ability to counteract multidrug resistance (MDR) in bacteria. One key mechanism of MDR is the overexpression of efflux pumps, such as the Resistance-Nodulation-cell Division (RND) family in Gram-negative bacteria like Escherichia coli, which actively expel antibiotics from the cell.

The derivative 1-benzyl-1,4-diazepane (B1296151) (1-BD) has been identified as an efflux pump inhibitor (EPI). nih.govunifi.it Studies on E. coli strains overexpressing the AcrAB and AcrEF RND efflux pumps have shown that 1-BD can reverse resistance to various antibiotics. unifi.itkuleuven.be Its mechanism of action is multifaceted; it increases the permeability of the bacterial membranes and also decreases the transcription of the acrAB gene, which codes for a major RND pump. nih.govunifi.itdergipark.org.tr This dual action distinguishes it from other major reference EPIs. unifi.it

The practical effect of this inhibition is the potentiation of antibiotics that are normally expelled by these pumps. When used as an adjuvant, 1-BD significantly lowers the minimum inhibitory concentration (MIC) of antibiotics such as levofloxacin, chloramphenicol, and tetracycline (B611298) in resistant E. coli strains. unifi.it

Table 1: Adjuvant Effect of 1-benzyl-1,4-diazepane (1-BD) on Antibiotic Activity in Resistant E. coli Strains
E. coli StrainAntibioticFold-Increase in Antibiotic Activity (Gain) with 1-BD
2-DC14PS (overexpressing AcrEF)Levofloxacin8
2-DC14PS (overexpressing AcrEF)Chloramphenicol4
3-AG100MKX (overexpressing AcrAB)Levofloxacin4
3-AG100MKX (overexpressing AcrAB)Tetracycline2
3-AG100MKX (overexpressing AcrAB)Rifampicin4

Interaction with Gamma-Aminobutyric Acid (GABA) Receptors

The 1,4-diazepane core structure is closely related to benzodiazepines, a class of drugs well-known for their action on the central nervous system. The primary mechanism for benzodiazepines is the positive allosteric modulation of the GABA-A receptor, the main inhibitory neurotransmitter receptor in the brain. natap.orgnih.gov

These compounds bind to a specific site on the GABA-A receptor, known as the benzodiazepine (B76468) site, which is distinct from the binding site for GABA itself. youtube.com This binding does not activate the receptor directly but enhances the effect of GABA when it binds. nih.gov Specifically, benzodiazepine binding increases the frequency of the receptor's chloride ion channel opening. nih.gov The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory, calming effect on neuronal activity. youtube.com While olanzapine, a thienobenzodiazepine, exhibits a relatively low affinity for benzodiazepine binding sites, the fundamental mechanism of action for the broader class involves this allosteric modulation. wikipedia.org

Modulation of Intracellular Signaling Pathways (e.g., Arachidonic Acid Pathway)

Derivatives of this chemical class have been found to interact with key inflammatory signaling cascades, specifically the arachidonic acid pathway. Arachidonic acid is a precursor to pro-inflammatory molecules like prostaglandins (B1171923) and thromboxanes, which are synthesized by cyclooxygenase (COX) enzymes. nih.govcvphysiology.com

Studies have shown that certain benzodiazepine analogues can inhibit platelet aggregation induced by arachidonic acid. nih.gov This effect appears to stem from the inhibition of arachidonic acid cyclo-oxygenation, as evidenced by the reduced synthesis of thromboxane (B8750289) and 12-hydroxy-heptadecatrienoic acid, both of which are products of the COX pathway. nih.gov The potency of this inhibition correlates with the compounds' affinity for peripheral-type benzodiazepine binding sites, suggesting these sites may be linked to, or part of, the cyclooxygenase enzyme. nih.govnih.gov

Antiproliferative Effects on Cancer Cell Lines

A growing body of research has demonstrated the antiproliferative properties of 1,4-diazepane and 1,4-benzodiazepine (B1214927) derivatives against various human tumor cell lines. nih.govacs.org These compounds have shown efficacy in the micromolar range, with some derivatives proving more potent than reference compounds.

For instance, the derivative 4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamide exhibited good activity against the Reh B-cell leukemia cell line with an IC50 value of 18 µM. researchgate.net Other studies on benzodiazepines have documented cytotoxic effects across a panel of cancers. Diazepam, a well-known benzodiazepine, has shown antiproliferative activity against breast cancer (MCF-7, MDA-MB-231), lung cancer (V79), and brain cancer cell lines with IC50 values in the low micromolar range. acs.org The mechanisms behind these effects can include the induction of apoptosis and cell cycle arrest. nih.gov

Table 2: Antiproliferative Activity of Diazepane and Benzodiazepine Derivatives on Various Cancer Cell Lines
Compound/DerivativeCancer Cell LineCancer TypeIC50 Value (µM)
4-benzhydryl-N-(3-chlorophenyl)-1,4-diazepane-1-carboxamideRehB-cell Leukemia18
DiazepamMCF-7Breast Cancer2.4 ± 0.3
DiazepamMDA-MB-231Breast Cancer5.5 ± 1.2
DiazepamV79Lung Cancer106.8 ± 8.89
Diazepam-Brain Cancer36.7 ± 5.1

Antiviral Activity against Specific Pathogens (e.g., Chikungunya Virus, HIV-1 Reverse Transcriptase, Hepatitis C RNA-Dependent RNA Polymerase)

The therapeutic potential of this chemical family extends to antiviral applications, with specific derivatives showing inhibitory activity against key viral enzymes.

Hepatitis C Virus (HCV): A significant discovery identified 1,5-benzodiazepines as a novel class of non-nucleoside inhibitors of the HCV NS5B RNA-dependent RNA polymerase (RdRp). nih.govnih.gov This enzyme is crucial for viral replication. X-ray crystallography has revealed that these inhibitors bind to an allosteric site adjacent to the enzyme's catalytic center, thereby blocking its function. nih.govrcsb.org This inhibition prevents the formation of the first phosphodiester bond during the polymerization cycle. nih.gov

HIV-1 Reverse Transcriptase (RT): Tetrahydro-imidazo[4,5,1-jk] natap.orgnih.govbenzodiazepine-2(1H)-one (TIBO) derivatives were among the first non-nucleoside reverse transcriptase inhibitors (NNRTIs) discovered. nih.govnih.gov These compounds are highly specific to HIV-1 RT and act by binding to a hydrophobic, allosteric pocket approximately 10 Å away from the polymerase active site. nih.gov This binding noncompetitively inhibits the enzyme, blocking the chemical step of DNA polymerization without preventing the binding of the nucleotide substrate. nih.gov

Chikungunya Virus (CHIKV): The antiviral activity of benzodiazepines against Chikungunya virus is also documented. Diazepam has been reported to exhibit an inhibitory effect against CHIKV. dergipark.org.tr While the specific target is not as well-defined as for HCV or HIV, related studies on other flaviviruses have shown that benzodiazepine derivatives can target viral proteins like NS4B to inhibit infection. nih.gov

In Vitro and Ex Vivo Assessment in Disease Models (excluding clinical human trials)

The preclinical evaluation of this compound derivatives has revealed significant biological activities in various in vitro disease models, particularly in the context of cancer and neurodegenerative disorders. These studies, conducted on cellular and subcellular levels, provide crucial insights into the therapeutic potential and mechanisms of action of this class of compounds.

Anticancer Activity

A notable area of investigation for 1,4-diazepane derivatives has been their potential as anticancer agents. Research has focused on their cytotoxic effects against a range of human cancer cell lines.

One study detailed the synthesis of a series of novel Podophyllotoxin-like benzo[b]furo[3,4-e] nih.govnih.govdiazepin-1-ones, which incorporate the 1,4-diazepane scaffold. nih.gov The cytotoxic activity of these synthesized compounds was initially evaluated against MCF-7 (breast adenocarcinoma), PC3 (prostate cancer), and B16-F10 (murine melanoma) cell lines using the MTT assay. nih.gov Several compounds from this series demonstrated significant cytotoxic activity. nih.gov

Further investigation into the most promising compounds (12h, 13a, 13c, and 14b) was conducted on a broader panel of cancer cell lines, including A549 (lung carcinoma), A2780 (ovarian carcinoma), DU145 (prostate cancer), and HeLa (cervical cancer), with podophyllotoxin (B1678966) used as a reference drug. nih.gov Among these, compound 13c emerged as a particularly potent derivative, exhibiting antiproliferative activity comparable to podophyllotoxin in some cell lines. nih.gov A crucial finding was that these four compounds did not show significant cytotoxicity against the normal human umbilical vein endothelial cell line (Huvec), suggesting a degree of selectivity for cancer cells. nih.gov

Table 1: Cytotoxic Activity of Benzo[b]furo[3,4-e] nih.govnih.govdiazepin-1-one Derivatives Against Various Cancer Cell Lines

Data extracted from a study on Podophyllotoxin-like derivatives. nih.gov

CompoundCell LineActivity
12hMCF-7, PC3, B16-F10Significant cytotoxic activity
13a
13c
14b
13cA549, A2780, DU145, HeLaPromising antiproliferative activity, comparable to podophyllotoxin in some cases
12h, 13a, 13c, 14bHuvec (Normal cell line)No significant cytotoxicity

Sigma Receptor Modulation and Neuroprotection

Another line of research has explored 1,4-diazepane derivatives as ligands for sigma receptors (σR), which are implicated in neurodegenerative disorders and other conditions. nih.gov A series of diazepane-containing derivatives were synthesized and evaluated for their affinity to σR subtypes and their potential for neuroprotection. nih.gov

The study focused on benzofurane and quinoline-substituted diazepane derivatives. Notably, the benzofurane derivative 2c and the quinoline (B57606) derivative 2d exhibited the highest affinities for the σ1 receptor, with Ki values of 8 nM and 19 nM, respectively. nih.gov

In addition to receptor binding, the cytotoxic activities of these compounds were assessed against SH-SY5Y (human neuroblastoma) and PANC1 (human pancreatic carcinoma) cell lines. The experiments revealed that the diazepane-containing derivatives generally did not show significant cytotoxicity. nih.gov Interestingly, compounds 2c and 2d , which had the highest σ1R affinities, were found to be the least toxic. nih.gov For instance, at a concentration of 100 μM, compound 3d showed moderate toxicity towards PANC1 cells (51% viability), whereas compounds 2c and 2d demonstrated high cell viability. nih.gov

Furthermore, the antioxidant properties of the most promising compounds were evaluated through their radical scavenging capacity against ABTS and H2O2. The results indicated that these new derivatives possess an excellent antioxidant profile, which could contribute to a protective effect on cells. nih.gov The benzofurane derivative 2c , in particular, was identified as an optimal compound due to its high σ1R affinity, low cytotoxicity, and potent antioxidant activity. nih.gov

Table 2: In Vitro Profile of Diazepane-Containing Sigma Receptor Ligands

Data from a study on σR ligands for neuroprotection. nih.gov

Compoundσ1R Affinity (Ki, nM)Cytotoxicity AssessmentAntioxidant Activity
Benzofurane derivative 2c8Low toxicity in SH-SY5Y and PANC1 cell linesExcellent antioxidant profile (ABTS and H2O2 scavenging)
Quinoline derivative 2d19
Quinoline derivative 3dNot specifiedModerate toxicity toward PANC1 cells at 100 μMNot specified

Future Directions and Advanced Research Perspectives on Fluorinated Diazepane Chemistry

Design and Synthesis of Novel Scaffolds with Enhanced Bioactivity

The development of new and architecturally diverse molecules is a cornerstone of medicinal chemistry. rsc.org Future efforts in fluorinated diazepane chemistry will likely focus on the design and synthesis of novel scaffolds with improved biological activity. nih.govosti.gov This involves moving beyond simple fluorination of existing diazepane cores to the creation of more complex, multi-functionalized structures. mdpi.com

Key strategies in this area include:

Hybrid Scaffolds: The fusion of the fluorinated diazepane ring with other pharmacologically relevant moieties can lead to hybrid molecules with unique properties. nih.govnih.gov For instance, combining the diazepine (B8756704) structure with components of naturally occurring compounds or other privileged scaffolds could result in synergistic effects and novel mechanisms of action.

Stereochemically Defined Analogs: The synthesis of enantiomerically pure fluorinated diazepanes is crucial for understanding structure-activity relationships (SAR). rsc.org Chiral resolution and asymmetric synthesis methods will be instrumental in producing specific stereoisomers, which may exhibit significantly different potencies and selectivities.

Conformationally Constrained Analogs: Introducing conformational rigidity into the flexible diazepane ring can lock the molecule into a bioactive conformation, potentially increasing its affinity for a specific target. nih.gov This can be achieved through the introduction of additional rings or bulky substituents that restrict bond rotation. The strategic placement of fluorine can also be used to control the conformation of the peptide backbone in peptidomimetics. nih.gov

An example of a synthetic strategy for a novel scaffold is the multi-step synthesis of a benzo[f]pyrimido[1,2-d] nih.govnih.govnih.govtriazolo[1,5-a] rsc.orgnih.govdiazepinone derivative, which involves an atom-economical, one-pot, three-step cascade process. rsc.orgrsc.org This approach highlights the trend towards more efficient and environmentally benign synthetic methods. rsc.org

Development of Targeted Compound Libraries

The creation of focused libraries of fluorinated diazepane derivatives is a powerful approach for the discovery of new therapeutic agents. nih.govmdpi.com These libraries, designed around a common scaffold but with diverse substituents, can be screened against a wide range of biological targets to identify new lead compounds. nih.gov

Key aspects of this approach include:

Diversity-Oriented Synthesis: This strategy aims to generate a wide range of structurally diverse molecules from a common starting material. mdpi.com By systematically varying the substituents on the fluorinated diazepane core, libraries can be created that cover a broad chemical space.

Structure-Based Design: Computational methods, such as molecular docking and pharmacophore modeling, can be used to design libraries that are specifically targeted towards a particular protein or receptor. nih.gov This approach can increase the efficiency of the screening process by focusing on compounds that are most likely to be active. nih.gov

Combinatorial Chemistry: High-throughput synthesis techniques can be employed to rapidly generate large libraries of compounds. researchgate.net The "libraries from libraries" approach allows for the chemical modification of existing compound libraries to generate new and diverse structures with potentially improved drug-like properties. mdpi.com

The development of targeted libraries has already shown promise in identifying diazepine-based compounds as inhibitors of bromodomains, a class of proteins involved in gene transcription. nih.gov

Exploration of Diagnostic Applications (e.g., Positron Emission Tomography Tracer Development)

The incorporation of fluorine-18 (B77423) (¹⁸F), a positron-emitting isotope, into the diazepane structure allows for the development of radiotracers for Positron Emission Tomography (PET) imaging. mdpi.comnih.gov PET is a non-invasive imaging technique that can be used to visualize and quantify biological processes in vivo, making it a valuable tool for disease diagnosis and drug development. frontiersin.org

Future research in this area will likely focus on:

Novel ¹⁸F-Labeling Methods: The development of efficient and robust methods for introducing ¹⁸F into the diazepane scaffold is crucial for the routine production of PET tracers. nih.govnih.gov This includes both nucleophilic and electrophilic fluorination reactions, as well as more innovative approaches like copper-mediated fluorination. nih.gov

Tracers for Neuroinflammation: Activated microglia, a hallmark of neuroinflammation, show increased expression of the translocator protein (TSPO). nih.gov The development of ¹⁸F-labeled fluorinated diazepane derivatives that target TSPO could provide valuable tools for imaging neuroinflammatory conditions associated with various neurological disorders.

Tracers for Other CNS Targets: Beyond TSPO, fluorinated diazepane-based PET tracers could be developed to target other important central nervous system (CNS) receptors and transporters, such as those for dopamine (B1211576), serotonin (B10506), and norepinephrine. nih.gov

The development of hydrophilic ¹⁸F-fluorosulfotetrazine highlights the progress in creating tracers with favorable pharmacokinetic properties for in vivo imaging. mdpi.com The synthesis of this tracer involved a multi-step process, including the fluorination of a propargyl butanesultone precursor. mdpi.com

Interdisciplinary Research Integrating Chemical Synthesis with Biological Evaluation

The successful development of new fluorinated diazepane-based therapeutics and diagnostics requires a close collaboration between chemists and biologists. rsc.orgnih.govnih.gov This interdisciplinary approach ensures that the design and synthesis of new compounds are guided by a deep understanding of their biological targets and mechanisms of action.

Key components of this integrated approach include:

Iterative Design-Synthesis-Testing Cycles: New compounds are designed based on existing SAR data and computational models. They are then synthesized and subjected to a battery of biological assays to evaluate their activity and selectivity. The results of these assays are then used to refine the design of the next generation of compounds.

Mechanism of Action Studies: Once a promising compound has been identified, further studies are conducted to elucidate its precise mechanism of action. This may involve techniques such as gene expression profiling, proteomics, and cell-based signaling assays.

An example of this interdisciplinary approach is the synthesis and evaluation of 5H-dibenzo[b,e] rsc.orgnih.govdiazepin-11(10H)-one derivatives as potential anti-cancer agents, where the synthesized compounds were tested for their anti-proliferative activity against various human cancer cell lines. nih.gov

Theoretical Contributions to Diazepane Chemistry and Pharmacology

Computational chemistry and molecular modeling play an increasingly important role in understanding the properties and behavior of fluorinated diazepanes. nih.gov Theoretical studies can provide valuable insights into the structure, reactivity, and biological activity of these compounds, guiding the design of new and improved derivatives.

Future theoretical contributions are expected in the following areas:

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to study the electronic structure and properties of fluorinated diazepanes. nih.gov This information can be used to predict their reactivity, spectroscopic properties, and interaction with biological targets.

Molecular Dynamics Simulations: These simulations can be used to study the conformational dynamics of fluorinated diazepanes and their binding to proteins. This can provide a deeper understanding of the molecular basis of their biological activity.

QSAR and Pharmacophore Modeling: Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. Pharmacophore modeling identifies the key structural features required for a compound to bind to a specific target. These models can be used to virtually screen large compound libraries and prioritize candidates for synthesis and testing.

Advanced computational studies, including DFT, Molecular Electrostatic Potential (MEP), Reduced Density Gradient (RDG), and Electron Localization Function (ELF) analyses, have been used to understand the electronic distribution and molecular interactions of diazepane and oxazepine sulfonamides. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Fluorobenzoyl)-1,4-diazepane, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The synthesis typically involves acylation of the 1,4-diazepane core with 4-fluorobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Key steps include maintaining anhydrous conditions and controlling reaction temperature (0–25°C). Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%). Reaction monitoring by TLC or HPLC is recommended .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment?

  • Methodological Answer :

  • 1H/13C NMR : Confirm regiochemistry of the diazepane ring and benzoyl substitution.
  • 19F NMR : Essential for verifying fluorobenzoyl incorporation (δ ~ -110 ppm for para-fluorine).
  • IR Spectroscopy : Detects carbonyl stretching (~1650–1700 cm⁻¹) and aromatic C-F bonds (~1250 cm⁻¹).
  • LC-MS : Validates molecular ion ([M+H]+) and detects impurities.
  • Elemental Analysis : Ensures stoichiometric consistency .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., dichloromethane). Data indicates moderate solubility in DMSO (>50 mg/mL).
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and pH-dependent hydrolysis assays. The compound is stable in acidic buffers (pH 3–5) but degrades in alkaline conditions (pH >8) due to benzoyl ester hydrolysis .

Advanced Research Questions

Q. How can factorial design be applied to optimize reaction parameters for large-scale synthesis?

  • Methodological Answer : A 2³ factorial design evaluates three factors: temperature (20–40°C), molar ratio (1:1–1:1.2, diazepane:fluorobenzoyl chloride), and catalyst concentration (1–3 mol%). Response variables (yield, purity) are analyzed via ANOVA to identify significant factors. For example, temperature and molar ratio are often critical (p < 0.05), while catalyst concentration may have marginal effects. Follow-up central composite designs refine optimal conditions .

Q. How do structural modifications (e.g., halogen substitution) impact receptor binding affinity and selectivity?

  • Methodological Answer :

  • Computational Studies : Perform molecular docking (e.g., AutoDock Vina) to compare binding modes of this compound with analogs (e.g., 4-chloro or 4-bromo derivatives) at GABA_A receptors.
  • In Vitro Assays : Radioligand binding assays (e.g., [³H]flumazenil displacement) quantify affinity (Ki). The 4-fluoro group shows higher selectivity for α2/α3 subunits compared to bulkier halogens .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Pool data from multiple studies and adjust for variables like assay type (e.g., cell-based vs. membrane assays) and compound purity (HPLC-verified vs. crude).
  • Standardized Protocols : Reproduce experiments using CEREP or Eurofins panels under controlled conditions (e.g., 37°C, 5% CO₂).
  • Statistical Tools : Apply Cochran’s Q test to assess heterogeneity and random-effects models to reconcile discrepancies .

Q. What strategies enable comparative pharmacokinetic profiling against structurally similar benzodiazepines?

  • Methodological Answer :

  • In Vivo Studies : Administer equimolar doses in rodent models and collect plasma samples at timed intervals. Use LC-MS/MS to measure bioavailability, half-life, and metabolic products.
  • In Silico Prediction : Apply PK/PD modeling (e.g., GastroPlus) to compare absorption and CYP450 metabolism profiles. The 4-fluoro group reduces first-pass metabolism compared to non-halogenated analogs .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Fluorobenzoyl)-1,4-diazepane
Reactant of Route 2
Reactant of Route 2
1-(4-Fluorobenzoyl)-1,4-diazepane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.